molecular formula C33H21N3O7 B12477540 2-(4-nitrophenyl)-2-oxoethyl 2-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]-8-methylquinoline-4-carboxylate

2-(4-nitrophenyl)-2-oxoethyl 2-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]-8-methylquinoline-4-carboxylate

Cat. No.: B12477540
M. Wt: 571.5 g/mol
InChI Key: CAKJSNDGEAORDZ-UHFFFAOYSA-N
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Description

2-(4-NITROPHENYL)-2-OXOETHYL 2-[4-(1,3-DIOXOISOINDOL-2-YL)PHENYL]-8-METHYLQUINOLINE-4-CARBOXYLATE is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

The synthesis of 2-(4-NITROPHENYL)-2-OXOETHYL 2-[4-(1,3-DIOXOISOINDOL-2-YL)PHENYL]-8-METHYLQUINOLINE-4-CARBOXYLATE typically involves multiple steps, starting from readily available precursors. The synthetic route may include the following steps:

    Formation of the nitrophenyl group: This can be achieved through nitration of a suitable aromatic compound.

    Introduction of the oxoethyl group: This step involves the formation of an oxoethyl intermediate, which can be achieved through oxidation reactions.

    Coupling with the isoindole derivative: The isoindole derivative can be synthesized separately and then coupled with the nitrophenyl-oxoethyl intermediate.

    Formation of the quinoline carboxylate: This step involves the synthesis of the quinoline ring and its subsequent carboxylation.

Industrial production methods may involve optimization of these steps to increase yield and reduce costs. Common techniques include the use of catalysts, controlled reaction conditions, and purification methods such as chromatography.

Chemical Reactions Analysis

2-(4-NITROPHENYL)-2-OXOETHYL 2-[4-(1,3-DIOXOISOINDOL-2-YL)PHENYL]-8-METHYLQUINOLINE-4-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be further oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

    Hydrolysis: The ester group in the compound can be hydrolyzed to form the corresponding carboxylic acid and alcohol.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and acids or bases for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(4-NITROPHENYL)-2-OXOETHYL 2-[4-(1,3-DIOXOISOINDOL-2-YL)PHENYL]-8-METHYLQUINOLINE-4-CARBOXYLATE has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound may have potential as a probe for studying biological processes due to its unique structure.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique functional groups may interact with biological targets.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(4-NITROPHENYL)-2-OXOETHYL 2-[4-(1,3-DIOXOISOINDOL-2-YL)PHENYL]-8-METHYLQUINOLINE-4-CARBOXYLATE involves its interaction with molecular targets in biological systems. The nitrophenyl group can participate in redox reactions, while the isoindole and quinoline moieties can interact with proteins or nucleic acids. These interactions can modulate biological pathways, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar compounds to 2-(4-NITROPHENYL)-2-OXOETHYL 2-[4-(1,3-DIOXOISOINDOL-2-YL)PHENYL]-8-METHYLQUINOLINE-4-CARBOXYLATE include:

    N-(1,3-dioxoisoindol-2-yl)thiophene-2-carboxamide: This compound shares the isoindole moiety but has a different substituent.

    N-(1,3-dioxoisoindol-2-yl)-2-(2-methyl-4-oxoquinazolin-3(4 H)-yl)acetamide: This compound has a similar quinoline structure but differs in the functional groups attached.

    4-nitrophenyl [4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl ester: This compound shares the nitrophenyl group but has different substituents.

Properties

Molecular Formula

C33H21N3O7

Molecular Weight

571.5 g/mol

IUPAC Name

[2-(4-nitrophenyl)-2-oxoethyl] 2-[4-(1,3-dioxoisoindol-2-yl)phenyl]-8-methylquinoline-4-carboxylate

InChI

InChI=1S/C33H21N3O7/c1-19-5-4-8-24-27(33(40)43-18-29(37)21-11-15-23(16-12-21)36(41)42)17-28(34-30(19)24)20-9-13-22(14-10-20)35-31(38)25-6-2-3-7-26(25)32(35)39/h2-17H,18H2,1H3

InChI Key

CAKJSNDGEAORDZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C(=CC(=N2)C3=CC=C(C=C3)N4C(=O)C5=CC=CC=C5C4=O)C(=O)OCC(=O)C6=CC=C(C=C6)[N+](=O)[O-]

Origin of Product

United States

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